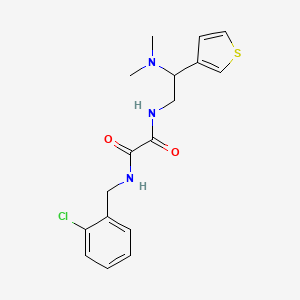

N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2S/c1-21(2)15(13-7-8-24-11-13)10-20-17(23)16(22)19-9-12-5-3-4-6-14(12)18/h3-8,11,15H,9-10H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUOQVUACKWURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCC1=CC=CC=C1Cl)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The chlorobenzyl group can be synthesized from 2-chlorobenzyl chloride, while the dimethylamino group can be derived from dimethylamine. The thiophen-3-yl group is usually obtained from thiophene. These components are then combined through a series of reactions, including amide bond formation and subsequent purification steps.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale synthesis using reactors and controlled reaction conditions. The process would be optimized for efficiency and yield, with careful monitoring of temperature, pressure, and reagent concentrations. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for further research and applications.

Scientific Research Applications

This compound is primarily recognized as a neurokinin-1 receptor antagonist , which plays a crucial role in mediating pain, anxiety, and nausea. Its inhibition of the neurokinin-1 receptor suggests several therapeutic applications:

- Depression Treatment : Preclinical studies indicate that neurokinin-1 antagonists can alleviate depressive symptoms by modulating neurotransmitter systems. This mechanism is particularly relevant as depression is often linked to dysregulation in neuropeptide signaling pathways.

- Chemotherapy-Induced Nausea and Vomiting (CINV) : The compound has demonstrated efficacy in reducing nausea associated with chemotherapy treatments, which is vital for improving patient quality of life during cancer therapy.

- Potential Antibacterial Properties : Research into derivatives of this compound has suggested potential antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating broader applications in infectious disease treatment.

Neurokinin-1 Receptor Antagonism

A study conducted on the pharmacological effects of neurokinin-1 receptor antagonists, including N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide, demonstrated significant reductions in symptoms of anxiety and depression in animal models. These findings support the hypothesis that targeting neurokinin receptors can yield beneficial outcomes in psychiatric disorders.

Chemotherapy-Induced Nausea

Clinical trials evaluating the effectiveness of neurokinin-1 receptor antagonists have shown promising results in managing chemotherapy-induced nausea. The compound's ability to inhibit the neurokinin receptor pathway may provide a new avenue for patients experiencing debilitating side effects from cancer treatments .

Mechanism of Action

The mechanism by which N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Oxalamide derivatives share a common oxalamide backbone but differ in substituents, which dictate their biological activity, metabolic stability, and physicochemical properties. Below is a comparative analysis of key analogues:

Key Observations

Substituent Effects on Bioactivity :

- The chlorobenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to S336’s dimethoxybenzyl group. However, S336’s pyridyl moiety improves solubility and receptor specificity .

- Thiophene vs. Pyridine : Thiophene’s sulfur atom may confer metabolic stability, as seen in compounds resistant to amide hydrolysis , whereas pyridine in S336 facilitates rapid metabolism via oxidation .

Toxicological and Metabolic Profiles: S336 and related oxalamides undergo hepatic metabolism without amide bond cleavage, suggesting the target compound may share similar resistance to hydrolysis . The dimethylamino group in the target compound could slow oxidative metabolism compared to tertiary amines in other analogs .

Regulatory and Safety Considerations: S336 has a NOEL of 100 mg/kg/day, indicating low toxicity at regulatory use levels .

Table: Comparative Physicochemical Properties

| Property | Target Compound (Inferred) | S336 (Savorymyx® UM33) | CAS 954716-69-9 |

|---|---|---|---|

| Molecular Weight | ~400 (estimated) | 357.4 | 349.5 |

| Key Substituents | 2-Chlorobenzyl, thiophene | 2,4-Dimethoxybenzyl, pyridine | Cyclohexenylethyl |

| Solubility | Moderate (lipophilic) | High (polar groups) | Low |

| Metabolic Stability | High (steric hindrance) | Moderate (rapid oxidation) | High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with thiophene-3-carboxylic acid derivatives and 2-chlorobenzylamine. Key steps include:

- Coupling : Formation of the oxalamide backbone using oxalyl chloride or activated esters under anhydrous conditions.

- Functionalization : Introducing the dimethylamino group via reductive amination or nucleophilic substitution.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

- Critical solvents: 1,4-dioxane or dichloromethane; catalysts like triethylamine for pH control .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent connectivity and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for research use).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for accurate mass).

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the hypothesized primary biological targets of this compound?

- Methodological Answer : Structural motifs suggest interactions with:

- Enzymes : Kinases or proteases due to the oxalamide’s hydrogen-bonding capability.

- GPCRs : The thiophene and dimethylamino groups may mimic endogenous ligands.

- Initial screening: Use fluorescence polarization or surface plasmon resonance (SPR) for binding assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for amide coupling.

- Temperature Control : Maintain 10–15°C during exothermic steps (e.g., acyl chloride addition).

- Catalysts : Employ coupling agents like HATU or DCC for efficient amide bond formation.

- Stepwise Monitoring : TLC or LC-MS to track intermediates and minimize side products .

Q. How should contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to confirm activity.

- Purity Reassessment : Verify compound integrity via HPLC and NMR to rule out degradation.

- Contextual Variables : Account for cell line specificity (e.g., HEK293 vs. HeLa) and serum-free vs. serum-containing media .

Q. What strategies are effective for studying structure-activity relationships (SAR)?

- Methodological Answer :

- Analog Synthesis : Modify the chlorobenzyl (e.g., replace Cl with F) or thiophene (e.g., 3-yl vs. 2-yl substitution).

- Biological Testing : Compare IC50 values in enzyme inhibition or cytotoxicity assays.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins .

Q. What challenges arise in achieving enantiomeric purity, and how can they be addressed?

- Methodological Answer :

- Chiral Centers : The dimethylamino-thiophene ethyl group may lead to racemization during synthesis.

- Resolution Methods :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA).

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps.

- Validation : Circular dichroism (CD) spectroscopy to confirm enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.